molecular formula C12H23N B1661485 N-cyclopentyl-3-methylcyclohexan-1-amine CAS No. 915922-26-8

N-cyclopentyl-3-methylcyclohexan-1-amine

Cat. No.: B1661485
CAS No.: 915922-26-8
M. Wt: 181.32
InChI Key: ZAYHAPKVIWMDAG-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-methylcyclohexan-1-amine is an organic compound with the molecular formula C12H23N It is a cyclohexanamine derivative, characterized by the presence of a cyclopentyl group and a methyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-methylcyclohexan-1-amine typically involves the reaction of cyclopentylamine with 3-methylcyclohexanone. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, and additional purification steps are implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-methylcyclohexan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-cyclopentyl-3-methylcyclohexan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-methylcyclohexanamine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.

    N-cyclopentylcyclohexanamine: A compound lacking the methyl group on the cyclohexane ring.

Uniqueness

N-cyclopentyl-3-methylcyclohexan-1-amine is unique due to the presence of both the cyclopentyl and methyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

915922-26-8

Molecular Formula

C12H23N

Molecular Weight

181.32

IUPAC Name

N-cyclopentyl-3-methylcyclohexan-1-amine

InChI

InChI=1S/C12H23N/c1-10-5-4-8-12(9-10)13-11-6-2-3-7-11/h10-13H,2-9H2,1H3

InChI Key

ZAYHAPKVIWMDAG-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)NC2CCCC2

Canonical SMILES

CC1CCCC(C1)NC2CCCC2

Origin of Product

United States

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